3-Benzoyl-2,4-dichlorobenzaldehyde
Description
3-Benzoyl-2,4-dichlorobenzaldehyde is a benzaldehyde derivative substituted with a benzoyl group at position 3 and chlorine atoms at positions 2 and 4 on the aromatic ring. Its molecular structure confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and materials science.
Properties
CAS No. |
56874-83-0 |
|---|---|
Molecular Formula |
C14H8Cl2O2 |
Molecular Weight |
279.1 g/mol |
IUPAC Name |
3-benzoyl-2,4-dichlorobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2O2/c15-11-7-6-10(8-17)13(16)12(11)14(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IHHONJLHTAQJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2,4-dichlorobenzaldehyde typically involves the benzoylation of 2,4-dichlorobenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzaldehyde reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3-Benzoyl-2,4-dichlorobenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2,4-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Benzoyl-2,4-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets. The benzoyl group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
(CAS 85-29-0)
- Molecular Formula : C₁₃H₈Cl₂O
- Substituents: Chlorine at positions 2 and 4' on the benzophenone scaffold.
- Key Differences: Replaces the benzaldehyde moiety with a benzophenone group, altering electronic properties (e.g., increased electron-withdrawing character due to the ketone group).
- Physical Properties : LogP = 3.8 (indicative of moderate hydrophobicity), low solubility in aqueous media, and melting point of 85–87°C .
3-Cyano-2,4-dichlorobenzaldehyde (CAS 2145093-86-1)
- Molecular Formula: C₈H₃Cl₂NO
- Substituents: Cyano group at position 3 and chlorine at positions 2 and 4.
2,4-Dichlorobenzaldehyde
- Molecular Formula : C₇H₅Cl₂O
- Substituents : Chlorine at positions 2 and 4.
- Key Differences : Lacks the benzoyl group, resulting in simpler electronic properties and higher polarity.
- Enzyme Affinity : Exhibits significantly lower catalytic efficiency (e.g., higher Km values) compared to unsubstituted benzaldehyde in NADPH-dependent oxidoreductase assays .
Comparative Physical and Chemical Properties
| Compound | Molecular Formula | Substituents | LogP | Solubility | Melting Point | Enzyme Affinity (Relative to Benzaldehyde) |
|---|---|---|---|---|---|---|
| 3-Benzoyl-2,4-dichlorobenzaldehyde | Not explicitly reported | 3-benzoyl, 2,4-Cl | N/A | Likely low | N/A | Not studied |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 2-Cl, 4'-Cl | 3.8 | Low | 85–87°C | N/A |
| 3-Cyano-2,4-dichlorobenzaldehyde | C₈H₃Cl₂NO | 3-cyano, 2,4-Cl | N/A | Likely moderate | N/A | N/A |
| 2,4-Dichlorobenzaldehyde | C₇H₅Cl₂O | 2,4-Cl | N/A | Soluble in organic solvents | N/A | Lower affinity (higher Km) |
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